molecular formula C11H10N2O2 B14508428 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 64598-56-7

4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14508428
CAS No.: 64598-56-7
M. Wt: 202.21 g/mol
InChI Key: PTCJJVUWVYVXEH-UHFFFAOYSA-N
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Description

4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a benzoyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of benzoylacetone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazolones, hydrazine derivatives, and other functionalized compounds .

Mechanism of Action

The mechanism of action of 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:

Properties

CAS No.

64598-56-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-benzoyl-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C11H10N2O2/c1-7-9(11(15)13-12-7)10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,15)

InChI Key

PTCJJVUWVYVXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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